N-(2H-1,3-benzodioxol-5-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a benzodioxole moiety and a pyrrolopyridine core. It has shown potential in various scientific research applications, particularly in oncology and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol derivatives with formaldehyde to form the benzodioxole ring.
Construction of the Pyrrolopyridine Core: This is achieved through a series of cyclization reactions involving pyridine derivatives.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the pyrrolopyridine core using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, particularly at the methylene bridge.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its anticancer properties, particularly in targeting glucose-starved tumor cells.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Amuvatinib: A kinase inhibitor with a similar benzodioxole moiety.
Eutylone: A synthetic cathinone with structural similarities to the benzodioxole ring.
Phenylpyrazoles: Compounds containing a phenylpyrazole skeleton, which share some structural features with the benzodioxole moiety.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide is unique due to its specific combination of the benzodioxole and pyrrolopyridine structures, which confer distinct biological activities, particularly in the context of cancer research.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(18-7-10-2-1-5-16-12(10)8-18)17-11-3-4-13-14(6-11)21-9-20-13/h1-6H,7-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTFHRZUCWCJDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)NC3=CC4=C(C=C3)OCO4)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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